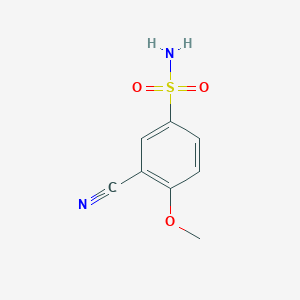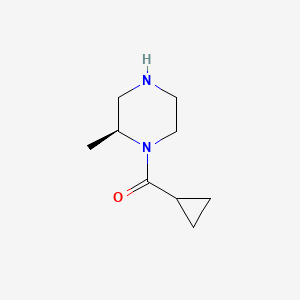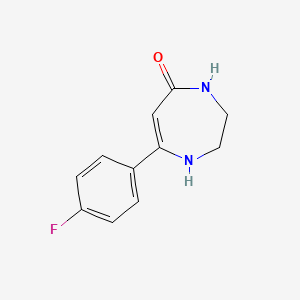
7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one is a chemical compound that belongs to the class of diazepines. This compound is characterized by the presence of a fluorophenyl group attached to a diazepine ring. Diazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable diketone, followed by cyclization to form the diazepine ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another diazepine with well-known anxiolytic properties.
Lorazepam: A similar compound used for its sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one is unique due to the presence of the fluorophenyl group, which can influence its pharmacological profile and chemical reactivity. This structural feature may impart specific properties that differentiate it from other diazepines.
Properties
Molecular Formula |
C11H11FN2O |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-1,2,3,4-tetrahydro-1,4-diazepin-5-one |
InChI |
InChI=1S/C11H11FN2O/c12-9-3-1-8(2-4-9)10-7-11(15)14-6-5-13-10/h1-4,7,13H,5-6H2,(H,14,15) |
InChI Key |
YZHNSJWHEBSGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C=C(N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


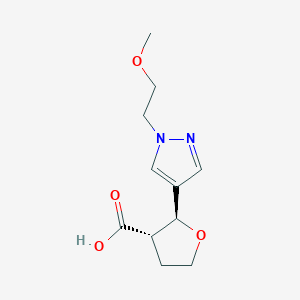
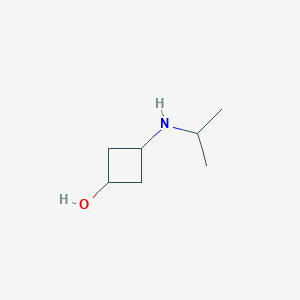
![5-Bromoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B12998316.png)
![Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide](/img/structure/B12998317.png)
![2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B12998320.png)

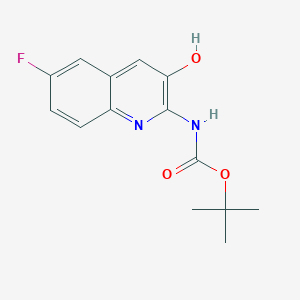
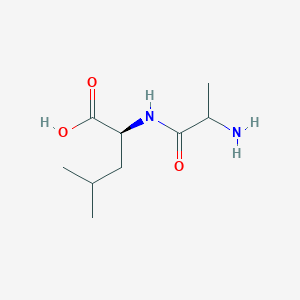
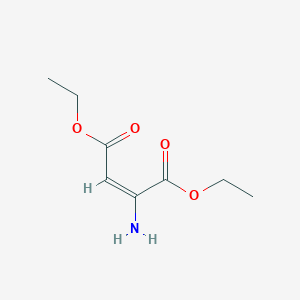
![6-Methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12998358.png)
![tert-Butyl (7R)-7-cyano-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12998361.png)
